molecular formula C7H13N3 B2690849 [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine CAS No. 1368493-92-8

[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine

Cat. No.: B2690849
CAS No.: 1368493-92-8
M. Wt: 139.202
InChI Key: KOWMCNHQFPFVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Propan-2-yl)-1H-imidazol-4-yl]methanamine is a substituted imidazole derivative with a propan-2-yl (isopropyl) group at the 1-position of the imidazole ring and a methanamine (-CH2NH2) moiety at the 4-position. Its molecular formula is C7H13N3, with a molecular weight of 139.20 g/mol (base form) . This compound is primarily utilized as a building block in organic synthesis, particularly for developing ligands targeting adenosine receptors or enzyme modulators . Its synthesis involves alkylation or coupling reactions under conditions such as microwave-assisted heating or basic catalysis, as described in protocols for related imidazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylimidazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMCNHQFPFVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine, an organic compound characterized by its imidazole ring and propan-2-yl group, has garnered attention for its diverse biological activities. This compound is notable for its potential as an antimicrobial agent, among other pharmacological applications. The following article delves into its biological activity, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 170.22 g/mol. Its structure includes:

  • Imidazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Propan-2-yl Group : Enhances solubility and biological activity.
  • Methanamine Functionality : Contributes to the compound's reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. Notably, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that this compound could be a candidate for developing new antibiotics, particularly against resistant strains of bacteria .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The imidazole ring may play a crucial role in binding to specific targets within bacterial cells, leading to cell death.

Study on Antibacterial Efficacy

A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antibacterial activity. The study reported that the compound exhibited complete bactericidal effects on S. aureus and E. coli within 8 hours of exposure .

Research on Antifungal Properties

In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. It showed moderate activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Structure–Activity Relationship (SAR)

The unique combination of the isopropyl group and methanamine functionality enhances the biological activity of this compound compared to simpler imidazole derivatives. SAR studies indicate that modifications to the imidazole ring can significantly alter the compound's potency against various biological targets .

Scientific Research Applications

Applications of [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine

The compound This compound is an organic molecule with significant potential in various scientific and industrial applications, particularly in the fields of pharmaceuticals and materials science. Its unique structure, characterized by an imidazole ring and a methanamine group, allows for diverse chemical reactivity and biological activity.

Pharmaceutical Development

This compound has been identified as a promising candidate in drug development due to its potential biological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections, suggesting that this compound may also exhibit antiviral properties.
  • Anticancer Potential : Its structural analogs are known for anticancer activities, indicating a potential for therapeutic applications in oncology.

Case Studies

Several studies have explored the interactions of this compound with biological targets, revealing important insights into its pharmacological potential:

  • Antiviral Research : Investigations into imidazole derivatives have indicated their efficacy in treating viral hepatitis C, which may extend to This compound due to structural similarities with known antiviral agents .
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects, opening avenues for research into neurodegenerative diseases.

Synthesis and Derivatives

Various synthetic routes can be employed to produce this compound. The ability to modify its structure leads to derivatives with enhanced properties:

Compound NameStructure TypeNotable Activity
2-MethylimidazoleImidazole derivativeAntifungal properties
4-MethylimidazoleImidazole derivativeNeuroprotective effects
2-(Aminomethyl)imidazoleAmine-substitutedAnticancer activity

Coordination Chemistry

The compound's ability to form coordination complexes can be explored in materials science. Its structure allows for the encapsulation of guest molecules, which can be utilized in creating advanced materials for catalysis or drug delivery systems.

Ionic Liquids

Research indicates that imidazole derivatives can be incorporated into ionic liquids, enhancing their moisture absorption capabilities and making them suitable for various applications in green chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
This compound Propan-2-yl (1), CH2NH2 (4) C7H13N3 139.20 Solid (dihydrochloride salt) Building block for ligands
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine 4-Bromobenzyl (1) C11H12BrN3 266.14 Solid Pharmaceutical intermediate
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 2-Phenylethyl (1), CH2NH2 (2) C12H15N3 201.27 Oil Storage at 4°C; flexible conformation
1-{1-[(2-Fluorophenyl)methyl]-1H-imidazol-4-yl}methanamine 2-Fluorobenzyl (1) C11H12FN3 205.23 Hydrochloride salt Enhanced solubility for biological assays
[1-(2-Methylpropyl)-1H-imidazol-2-yl]methanamine 2-Methylpropyl (1) C8H15N3 153.23 Liquid Compact substituent; high lipophilicity

Key Observations :

  • Substituent Size and Solubility : Bulkier groups (e.g., 4-bromobenzyl) increase molecular weight and reduce aqueous solubility, favoring use in hydrophobic environments . Smaller substituents like propan-2-yl enhance lipophilicity while maintaining moderate solubility .
  • Position of Methanamine : Methanamine at the 4-position (as in the target compound) may influence hydrogen-bonding capacity compared to analogs with the group at position 2 .
  • Crystal Packing : Halogenated derivatives (e.g., bromine in ) exhibit C–H⋯X hydrogen bonds and π–π interactions, leading to robust crystal packing despite weak interactions .

Q & A

Q. What are the optimal synthetic routes for [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine, and how can purity be validated?

Methodological Answer:

  • Synthesis : A two-step alkylation approach is recommended:
    • React 4-chloromethyl-1H-imidazole with isopropylamine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 12–24 hours.
    • Purify the crude product via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) .
  • Purity Validation :
    • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in H₂O:MeCN (gradient 5–95% MeCN over 20 min). Target ≥95% purity.
    • NMR : Confirm absence of unreacted starting materials (e.g., isopropylamine δ 1.0–1.2 ppm) and by-products (e.g., dimerization peaks at δ 4.5–5.0 ppm).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
  • Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) .
  • Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
    • Key Metrics : Half-life (t₁/₂) and degradation products (e.g., imidazole ring oxidation at m/z 125–130) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation of a saturated solution in EtOAc:hexane (1:3) at 4°C.
  • Data Collection : Employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Focus on torsional angles between the imidazole ring and isopropyl group to confirm stereochemistry .
  • Common Pitfalls : Twinning or poor diffraction due to flexible isopropyl groups; use SHELXD for structure solution .

Q. How should contradictory bioactivity data (e.g., receptor binding vs. cellular assays) be analyzed for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Receptor Binding Assays : Use radioligand displacement (e.g., H₃ receptor, IC₅₀ determination).
    • Cellular Assays : Measure cAMP inhibition in HEK293 cells transfected with H₃ receptors.
  • Data Reconciliation :
    • If discrepancies arise, assess membrane permeability (logP via shake-flask method) or metabolite interference (LC-MS/MS profiling) .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., –OH or –COOCH₃) to reduce logP (target 1–3).
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS.
    • Block CYP3A4/2D6 pathways if rapid degradation occurs .

Key Research Gaps and Recommendations

  • Crystallographic Data : No X-ray structures of the target compound are reported. Prioritize crystallization trials with halogenated solvents.
  • Toxicity Profiling : Acute oral toxicity (LD₅₀) and genotoxicity (Ames test) data are lacking; initiate OECD guideline-compliant assays .
  • Biological Targets : Explore histamine receptor subtype selectivity (H₁ vs. H₃) using competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.